

Application Note: Quantitative Analysis of Hydroxythiohomosildenafil in Dietary Supplements by HPLC-MS/MS

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Compound of Interest

Compound Name: *Hydroxythiohomosildenafil*

Cat. No.: *B1673985*

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Abstract

This application note details a robust and sensitive method for the identification and quantification of **Hydroxythiohomosildenafil** in dietary supplements using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Hydroxythiohomosildenafil is an unapproved analogue of Sildenafil, the active ingredient in Viagra®, and has been identified as an illegal adulterant in products marketed for sexual enhancement.[1][2] The protocol provided herein offers a comprehensive workflow, from sample preparation to data analysis, suitable for regulatory compliance testing, quality control, and research applications.

Introduction

Dietary supplements adulterated with undeclared pharmaceutical ingredients pose a significant risk to public health. Sildenafil analogues, such as **Hydroxythiohomosildenafil**, are among the most common adulterants found in supplements claiming to enhance male sexual performance.[1] The structural similarity of these analogues to approved phosphodiesterase type 5 (PDE5) inhibitors can lead to unintended pharmacological effects and adverse health events. Consequently, sensitive and specific analytical methods are crucial for the detection and quantification of these substances. HPLC-MS/MS has emerged as the gold standard for this purpose due to its high selectivity and sensitivity.[3] This document provides a detailed protocol for the analysis of **Hydroxythiohomosildenafil** using this technique.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is adapted from a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which has shown good recovery and minimal matrix effects for the analysis of PDE5 inhibitors in complex matrices.^[3]

Materials:

- Supplement sample (capsule, tablet, or powder)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized water
- Formic acid (LC-MS grade)
- 0.45 µm syringe filters
- Centrifuge tubes (15 mL and 2 mL)
- Vortex mixer
- Ultrasonic bath
- Centrifuge

Procedure:

- Homogenization: For capsules, open and weigh the contents. For tablets, grind to a fine powder using a mortar and pestle.
- Extraction:
 - Accurately weigh 100 mg of the homogenized sample into a 15 mL centrifuge tube.

- Add 10 mL of methanol.
- Vortex for 1 minute to ensure thorough mixing.
- Sonicate for 30 minutes in an ultrasonic bath.
- Centrifuge at 4000 rpm for 10 minutes.
- Dilution and Filtration:
 - Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube.
 - Add 1 mL of deionized water.
 - Vortex briefly.
 - Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	See Table 1
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40 °C

Table 1: HPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
8.0	5	95
10.0	5	95
10.1	95	5
12.0	95	5

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	120 °C
Desolvation Temp.	350 °C
Gas Flow	Instrument dependent, optimize for signal
Acquisition Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions for **Hydroxythiohomosildenafil**:

The following MRM transitions should be monitored for the identification and quantification of **Hydroxythiohomosildenafil**.^[4] The most intense transition should be used for quantification (Quantifier) and the second most intense for confirmation (Qualifier).

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Use
519.2	184.0	31	Quantifier
519.2	81.0	95	Qualifier

Data Presentation

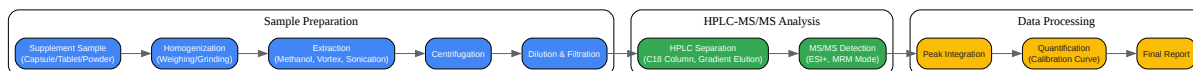
The following tables summarize the quantitative performance data for the HPLC-MS/MS method for the analysis of **Hydroxythiohomosildenafil**. The data is compiled from validated methods for the analysis of sildenafil analogues in dietary supplements.^[3]

Table 2: Method Validation Parameters for **Hydroxythiohomosildenafil**

Parameter	Result
Linearity Range	10 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.99
Limit of Detection (LOD)	< 40 ng/mL
Limit of Quantification (LOQ)	80 ng/mL
Accuracy (Recovery %)	79.0% - 124.7%
Precision (RSD %)	< 14.9%
Extraction Recovery %	71.5% - 105.8%

Visualization

The following diagram illustrates the experimental workflow for the HPLC-MS/MS analysis of **Hydroxythiohomosildenafil** in dietary supplements.



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Caption: Experimental workflow for HPLC-MS/MS analysis of **Hydroxythiohomosildenafil**.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the detection and quantification of **Hydroxythiohomosildenafil** in various dietary supplement matrices. The detailed protocol for sample preparation and instrumental analysis, along with the presented quantitative data, offers a valuable resource for laboratories involved in the quality control and safety assessment of these products. Adherence to this method will

aid in the identification of adulterated supplements, thereby protecting consumers from the potential health risks associated with undeclared drug ingredients.

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